2-(2-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(2-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a benzenesulfonamide and a benzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenesulfonamide with a benzoyl chloride derivative to form the benzenesulfonamidobenzamido intermediate. This intermediate is then reacted with N-methylthiophene-3-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene-3-sulfoxide or thiophene-3-sulfone, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-(2-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(2-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-benzenesulfonamidobenzamido)benzoic acid
- 2-(2-benzenesulfonamidobenzamido)benzamide
- 2-(2-benzenesulfonamidobenzamido)thiophene-3-carboxylate
Uniqueness
2-(2-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of both benzenesulfonamide and benzamido groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[2-(benzenesulfonamido)benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-20-17(23)15-11-12-27-19(15)21-18(24)14-9-5-6-10-16(14)22-28(25,26)13-7-3-2-4-8-13/h2-12,22H,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESCNJNREYPWMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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